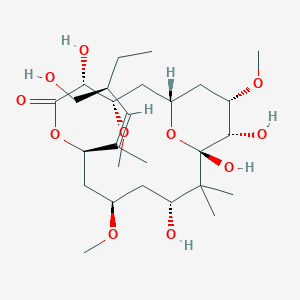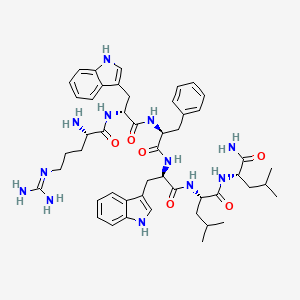![molecular formula C35H35BrClN4O10P B10853014 (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853014.png)
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RXP-470, also known as RXP470.1, is a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12). This compound has shown significant efficacy in reducing atherosclerotic plaque cross-sectional area in mouse models. It is characterized by its high selectivity for MMP-12, with a Ki value of 0.2 nM against human MMP-12 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RXP-470 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis requires precise control of reaction conditions to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production of RXP-470 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
RXP-470 primarily undergoes inhibition reactions with MMP-12. It does not significantly interact with other matrix metalloproteinases, making it highly selective .
Common Reagents and Conditions
The inhibition of MMP-12 by RXP-470 is typically studied under physiological conditions, with the compound being dissolved in appropriate solvents such as dimethyl sulfoxide (DMSO) and tested in buffer solutions .
Major Products Formed
The primary product of the reaction between RXP-470 and MMP-12 is the inhibited enzyme complex, which prevents the enzyme from degrading extracellular matrix components .
Scientific Research Applications
RXP-470 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
RXP-470 exerts its effects by selectively inhibiting MMP-12, an enzyme involved in the degradation of extracellular matrix components. The inhibition occurs through the binding of RXP-470 to the active site of MMP-12, preventing the enzyme from interacting with its natural substrates. This results in reduced extracellular matrix degradation and decreased inflammation .
Comparison with Similar Compounds
RXP-470 is unique in its high selectivity for MMP-12 compared to other matrix metalloproteinases. Similar compounds include:
RXP-470.1: Another name for RXP-470, with identical properties and applications.
MMP-12 Inhibitors: Other inhibitors of MMP-12, which may have different selectivity profiles and potencies.
Matrix Metalloproteinase Inhibitors: A broader category of compounds that inhibit various matrix metalloproteinases, with varying degrees of selectivity and efficacy.
RXP-470 stands out due to its exceptional selectivity for MMP-12, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C35H35BrClN4O10P |
|---|---|
Molecular Weight |
818.0 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H35BrClN4O10P/c36-24-8-10-27(11-9-24)52(49,50)19-23(33(45)39-28(13-15-32(43)44)34(46)40-29(35(47)48)12-14-31(38)42)17-26-18-30(41-51-26)21-6-4-20(5-7-21)22-2-1-3-25(37)16-22/h1-11,16,18,23,28-29H,12-15,17,19H2,(H2,38,42)(H,39,45)(H,40,46)(H,43,44)(H,47,48)(H,49,50)/t23-,28+,29+/m1/s1 |
InChI Key |
SCLRICMZGZSWFY-MGONOCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C3=NOC(=C3)C[C@H](CP(=O)(C4=CC=C(C=C4)Br)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C3=NOC(=C3)CC(CP(=O)(C4=CC=C(C=C4)Br)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate](/img/structure/B10852941.png)
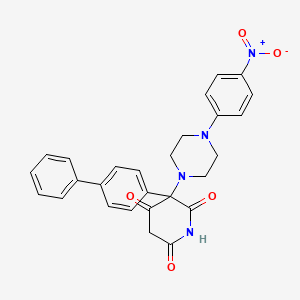
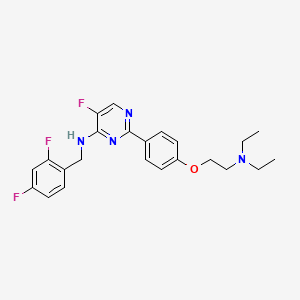
![2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid](/img/structure/B10852963.png)
![8-(3-Chlorophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5-one](/img/structure/B10852964.png)
![3-[(S)-3-(Naphthalene-2-sulfonylamino)-2-oxo-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10852968.png)
![3-[(11R,15R)-13-methyl-1,13-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8-tetraen-8-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride](/img/structure/B10852973.png)
![4-[(E)-(2-naphthalen-1-yl-5-oxo-1,3-oxazol-4-ylidene)methyl]-N'-phenylpiperazine-1-carboximidamide](/img/structure/B10852976.png)
![(S)-N-((S)-1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-1-((R)-2-(methylamino)-3-phenylpropanoyl)pyrrolidine-2-carboxamide](/img/structure/B10852983.png)
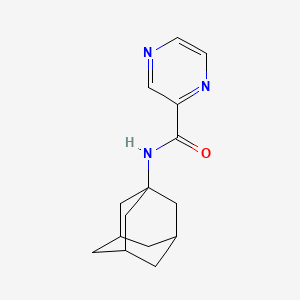
![1-{4-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-2-oxo-butyl}-5-oxo-pyrrolidine-2-carboxylic acid ethyl ester](/img/structure/B10853000.png)

